molecular formula C16H14ClN3O4S B3521754 2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide

2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide

Cat. No.: B3521754
M. Wt: 379.8 g/mol
InChI Key: PKYLPFBVJCCEAU-UHFFFAOYSA-N
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Description

2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide is a complex organic compound that features a benzamide core structure. This compound is characterized by the presence of a 2-chloro-6-nitrophenyl group attached via a sulfanyl linkage to a propanoyl group, which is further connected to an amino group on the benzamide ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-[3-(2-chloro-6-nitrophenyl)sulfanylpropanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c17-11-5-3-7-13(20(23)24)15(11)25-9-8-14(21)19-12-6-2-1-4-10(12)16(18)22/h1-7H,8-9H2,(H2,18,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYLPFBVJCCEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCSC2=C(C=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic aromatic substitution reaction of 2-chloro-6-nitrophenol with a suitable thiol reagent to form the 2-chloro-6-nitrophenyl sulfide intermediate. This intermediate is then subjected to acylation with propanoyl chloride to yield the 3-[(2-chloro-6-nitrophenyl)sulfanyl]propanoyl derivative. Finally, this derivative undergoes an amidation reaction with 2-aminobenzamide to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The sulfanyl linkage can be oxidized to a sulfoxide or sulfone.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Replacement of the chloro group with various nucleophiles.

Scientific Research Applications

2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-nitrophenol: Shares the 2-chloro-6-nitrophenyl group but lacks the sulfanyl and benzamide functionalities.

    Benzamide: The core structure of the compound, used as a reference for comparison.

    Sulfanilamide: Contains a sulfanyl group but differs in the overall structure and functional groups.

Uniqueness

2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and chloro groups, along with the sulfanyl linkage, distinguishes it from other related compounds and contributes to its versatility in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide
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2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide

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